molecular formula C21H25ISi2 B12637662 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole CAS No. 934563-22-1

2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole

Cat. No.: B12637662
CAS No.: 934563-22-1
M. Wt: 460.5 g/mol
InChI Key: FUZDUASVRRYFSG-UHFFFAOYSA-N
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Description

2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole is an organosilicon compound that features a silole ring, which is a five-membered silicon-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole typically involves the following steps:

    Formation of the Silole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Iodo Group: The iodo group can be introduced via halogenation reactions using reagents such as iodine or iodo compounds.

    Functionalization with Trimethylsilyl Group: The trimethylsilyl group can be introduced through silylation reactions using reagents like trimethylsilyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Catalysts like palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized siloles, while cross-coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

    Materials Science: Used in the development of novel materials with unique electronic and optical properties.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.

    Catalysis: Utilized as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole depends on its specific application. In organic electronics, for example, the compound may act as a charge transport material, facilitating the movement of electrons or holes through the device. In catalysis, it may participate in the activation of substrates and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1,1-dimethyl-3,4-diphenyl-1H-silole: Lacks the trimethylsilyl group.

    2-Bromo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole: Contains a bromo group instead of an iodo group.

    2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-germole: Contains a germanium atom instead of silicon.

Uniqueness

2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole is unique due to the presence of both the iodo and trimethylsilyl groups, which can influence its reactivity and properties. The combination of these functional groups can enhance its utility in specific applications, such as cross-coupling reactions and materials science.

Properties

CAS No.

934563-22-1

Molecular Formula

C21H25ISi2

Molecular Weight

460.5 g/mol

IUPAC Name

(5-iodo-1,1-dimethyl-3,4-diphenylsilol-2-yl)-trimethylsilane

InChI

InChI=1S/C21H25ISi2/c1-23(2,3)21-19(17-14-10-7-11-15-17)18(20(22)24(21,4)5)16-12-8-6-9-13-16/h6-15H,1-5H3

InChI Key

FUZDUASVRRYFSG-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C(=C(C(=C1I)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C

Origin of Product

United States

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